ethyl 3-methylhex-2-enoate
Description
Contextualization of Ethyl 3-Methylhex-2-enoate in Contemporary Organic Chemistry
This compound is an organic compound classified as an α,β-unsaturated ester. Its structure consists of a six-carbon chain (hexanoate) with a methyl group at the third carbon position and an ethyl ester functional group. nih.gov The presence of a carbon-carbon double bond between the alpha and beta positions relative to the carbonyl group defines its classification and is largely responsible for its characteristic reactivity. ucla.edu With the molecular formula C₉H₁₆O₂, this compound serves as a noteworthy subject in organic synthesis and has applications in the flavor and fragrance industry. nih.gov It is recognized as a valuable starting material for creating more complex organic molecules.
Significance of α,β-Unsaturated Ester Frameworks in Chemical Research
The α,β-unsaturated ester framework is a crucial structural motif found in numerous biologically active molecules and serves as a versatile building block in organic synthesis. rsc.orgbeilstein-journals.org This conjugated system, where a carbon-carbon double bond is directly attached to a carbonyl group, exhibits unique reactivity. fiveable.me The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack, a characteristic leveraged in important reactions like the Michael addition. fiveable.me Furthermore, this framework is a key component in transformations such as the Claisen condensation and Wittig reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures. beilstein-journals.orgfiveable.me The ability to readily functionalize this framework makes α,β-unsaturated esters, like this compound, highly valuable intermediates in synthetic chemistry. fiveable.me
Evolution of Research Trajectories Pertaining to this compound
Initial interest in this compound and similar esters was often linked to their organoleptic properties, finding use as perfuming and flavoring agents. google.com Research highlights its contribution to fruity and green notes in various applications. google.com Over time, the focus of research has broadened significantly. Scientific inquiry has increasingly explored its utility as a versatile chemical intermediate. Contemporary research investigates its role in the synthesis of more complex molecules, including potential pharmaceutical precursors and other bioactive compounds. ontosight.airesearcher.life For instance, derivatives like ethyl 2-cyano-3-methylhex-2-enoate are used as intermediates for synthesizing heterocyclic compounds such as pyridines. ontosight.ai The evolution of synthetic methods, including stereoselective techniques, continues to expand the potential applications of this and other α,β-unsaturated esters. rsc.org
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These descriptors are crucial for its identification and for predicting its behavior in chemical reactions and physical processes.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Canonical SMILES | CCCC(=CC(=O)OCC)C |
| InChIKey | HDCPOYMRKNZICF-UHFFFAOYSA-N |
| CAS Number | 15677-00-6 |
| Boiling Point | 56-63 °C at 1-2 Torr |
| Density | 0.897±0.06 g/cm³ (Predicted) |
Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.comnih.gov
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through several established organic chemistry methods. A common laboratory and industrial preparation involves the esterification of 3-methylhex-2-enoic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid under reflux conditions. Another significant synthetic route is the Wittig reaction, a powerful method for forming alkenes. This approach can involve the reaction between a Wittig reagent, such as one prepared from ethyl chloroacetate, and n-propyl methyl ketone, followed by hydrolysis. google.com More advanced and stereoselective synthetic approaches have also been developed for α,β-unsaturated esters, highlighting the ongoing innovation in this area. rsc.org
Chemical Reactivity
The reactivity of this compound is dominated by its α,β-unsaturated ester moiety. This conjugated system allows for several key types of reactions:
Reduction: The ester can be reduced to form the corresponding alcohol, ethyl 3-methylhexan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride.
Oxidation: It can undergo oxidation to yield various products, such as aldehydes or carboxylic acids, depending on the oxidizing agent used.
Michael Addition: As a classic Michael acceptor, the β-carbon is susceptible to conjugate addition by nucleophiles. This reactivity is fundamental to its use as a building block in more complex syntheses.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-methylhex-2-enoic acid and ethanol. google.com
Spectroscopic Data
| Spectroscopic Technique | Expected Features / Data from Analogs |
| ¹H NMR | For a similar compound, (E)-cyclopropylmthis compound, characteristic signals include a singlet for the vinylic proton at ~5.70 ppm and signals for the alkyl chain protons. google.com For ethyl (Z)-2-fluoro-4-methylhex-2-enoate, the olefinic proton appears as a doublet of doublets around 5.95 ppm. researchgate.net |
| ¹³C NMR | In (E)-cyclopropylmthis compound, the carbonyl carbon (C=O) appears at ~166.5 ppm, while the olefinic carbons of the C=C double bond are observed at ~115.5 ppm and ~160.0 ppm. google.com For ethyl (Z)-2-chloro-5-methylhex-2-enoate, the carbonyl carbon is at 162.5 ppm and the olefinic carbons are at 141.3 ppm and 124.9 ppm. researchgate.net |
| IR Spectroscopy | The infrared spectrum is expected to show a strong absorption band for the C=O stretch of the ester group around 1730 cm⁻¹ and a band for the C=C stretch of the alkene around 1650 cm⁻¹. Data for ethyl (Z)-2-fluoro-4-methylhex-2-enoate shows these peaks at 1730 cm⁻¹ and 1654 cm⁻¹ respectively. researchgate.net |
Applications in Research and Industry
Versatile Intermediate in Organic Synthesis
This compound and its derivatives are valuable intermediates in organic synthesis. The presence of multiple reactive sites allows for its use in constructing a wide array of more complex molecular structures. For example, the related compound ethyl 2-cyano-3-methylhex-2-enoate is a precursor in the synthesis of bioactive molecules and pharmaceuticals, such as heterocyclic compounds. ontosight.ai It can be reacted with Grignard reagents like benzyl (B1604629) magnesium chloride and subsequently cyclized to form substituted dihydronaphthalene structures, demonstrating its utility in multi-step syntheses. researcher.life
Fragrance and Flavoring Agent
Owing to its characteristic fruity aroma, this compound is utilized in the fragrance and flavor industries. Esters of this class are frequently employed to impart specific scent and taste profiles to consumer products. Patents related to perfumery compositions list (E)-cyclopropylmthis compound, a structurally similar compound, as possessing a green odor with a fruity aspect, highlighting the olfactory characteristics of this molecular scaffold. google.com The hydrolysis product, 3-methyl-2-hexenoic acid, is itself a component of human body odor and is used to create animal notes in fine fragrances. google.com
Properties
CAS No. |
22210-21-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Methylhex 2 Enoate
Stereoselective and Enantioselective Synthesis
The controlled synthesis of specific stereoisomers of ethyl 3-methylhex-2-enoate is crucial for various applications. This section details asymmetric catalysis, chiral auxiliary-mediated approaches, and diastereoselective routes to achieve this goal.
Asymmetric Catalysis in the Preparation of this compound Enantiomers
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds. While specific examples for the asymmetric synthesis of this compound are not extensively documented, the principles of catalytic asymmetric synthesis of chiral allylic esters can be applied. For instance, the use of chiral palladium(II) catalysts in the enantioselective substitution of allylic substrates with carboxylic acids provides a pathway to chiral esters organic-chemistry.orgscispace.comnih.gov.
A plausible strategy for the enantioselective synthesis of this compound could involve the kinetic resolution of a racemic mixture or the asymmetric hydrogenation of a suitable precursor. Organocatalysis, employing chiral amines or phosphoric acids, has also emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated carbonyl compounds mdpi.com.
Chiral Auxiliary-Mediated Approaches to this compound Derivatives
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction wikipedia.org. Evans oxazolidinones are a well-established class of chiral auxiliaries used in asymmetric alkylation and aldol reactions wikipedia.orgsantiago-lab.comyoutube.com.
A general approach to synthesizing chiral derivatives of this compound using an Evans auxiliary would involve the following steps:
Acylation of the chiral auxiliary with a suitable acyl group.
Diastereoselective alkylation of the resulting enolate.
Cleavage of the auxiliary to yield the chiral carboxylic acid, which can then be esterified to the ethyl ester.
The stereochemical outcome is controlled by the steric hindrance of the substituents on the oxazolidinone, which directs the approach of the electrophile to one face of the enolate santiago-lab.com. Sulfur-based chiral auxiliaries have also been shown to be effective in similar transformations scielo.org.mx.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features |
|---|---|---|
| Evans Oxazolidinones | Alkylation, Aldol | High diastereoselectivity, well-defined transition states |
| Sulfur-based Auxiliaries | Aldol | Effective for acetate aldol reactions |
Diastereoselective Routes to this compound and its Analogues
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, including α,β-unsaturated esters wikipedia.org. This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. The stereoselectivity of the HWE reaction is influenced by the structure of the phosphonate reagent and the reaction conditions, often favoring the formation of the (E)-alkene wikipedia.org.
For the synthesis of this compound, the HWE reaction would involve the reaction of an appropriate phosphonate with butanal. By modifying the phosphonate reagent and reaction conditions, a high degree of E/Z selectivity can be achieved oup.comresearchgate.netrsc.orgrsc.org.
Table 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Esters
| Phosphonate Reagent | Base | Solvent | Key Feature |
|---|---|---|---|
| Triethyl 2-phosphonopropionate | LiOH·H₂O | Solvent-free | High E-selectivity for aromatic aldehydes oup.com |
| Ethyl 2-(diisopropylphosphono)propionate | Ba(OH)₂·8H₂O | Solvent-free | Improved E-selectivity for aliphatic aldehydes oup.com |
Another diastereoselective approach is the Wittig reaction, which utilizes a phosphonium ylide organic-chemistry.org. While generally less stereoselective for stabilized ylides compared to the HWE reaction, novel catalytic versions of the Wittig reaction are being developed to improve selectivity and efficiency researchgate.netbeilstein-journals.org.
Development of Novel Catalytic Systems for this compound Formation
The development of new and efficient catalytic systems is essential for the sustainable synthesis of this compound.
Homogeneous Catalysis for Efficient Esterification and Olefin Synthesis
Homogeneous catalysis offers mild reaction conditions and high selectivity. The direct esterification of 3-methylhex-2-enoic acid with ethanol (B145695) in the presence of an acid catalyst is a straightforward method. While common mineral acids can be used, research is ongoing to develop more environmentally friendly and recyclable homogeneous catalysts.
For the synthesis of the unsaturated ester backbone, olefin metathesis has emerged as a powerful tool. Kinetically controlled cross-metathesis reactions can generate (Z)-α,β-unsaturated esters with high selectivity nih.gov.
Heterogeneous Catalysis and Supported Catalysts in this compound Synthesis
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling. Solid acid catalysts, such as ion-exchange resins and zeolites, can be employed for the esterification of 3-methylhex-2-enoic acid. These catalysts are easily separated from the reaction mixture, simplifying the purification process.
Supported metal catalysts are also being investigated for various organic transformations. For instance, palladium catalysts supported on mixed oxides have been used in dehydrogenative reactions to form unsaturated compounds. The development of supported catalysts for the direct synthesis of this compound from simpler starting materials is an active area of research.
Biocatalytic Transformations for Precursor Synthesis and Enantiomeric Enrichment
Biocatalysis offers a powerful and sustainable alternative to conventional chemical methods by utilizing enzymes for specific molecular transformations under mild conditions. These techniques are particularly relevant for synthesizing chiral precursors and for the enantiomeric enrichment of existing stereoisomers.
Precursor Synthesis via Chemoenzymatic Routes:
A key strategy in modern synthesis is the combination of enzymatic and chemical steps (chemoenzymatic synthesis) to produce valuable molecules from simple, often renewable, starting materials. For α,β-unsaturated esters like this compound, a viable pathway involves the biocatalytic generation of an aldehyde precursor, which is then converted to the final product via an olefination reaction. nih.gov
Carboxylic Acid Reductases (CARs) are enzymes capable of selectively reducing carboxylic acids to their corresponding aldehydes under mild, aqueous conditions. nih.govresearchgate.net This avoids the use of harsh metal hydride reducing agents required in traditional chemistry, which often lead to over-reduction to the alcohol. nih.gov A potential chemoenzymatic route to this compound could begin with a bio-derived carboxylic acid, such as hexanoic acid. The CAR enzyme would convert this into hexanal, which, after a methylation step, would yield a precursor ready for olefination.
This approach is summarized in the following table:
| Step | Transformation | Method | Key Advantages |
| 1 | Carboxylic Acid → Aldehyde | Biocatalytic: Carboxylic Acid Reductase (CAR) | High selectivity, mild reaction conditions, avoids over-reduction, potential use of renewable feedstocks. nih.gov |
| 2 | Aldehyde → α,β-Unsaturated Ester | Chemical: Wittig or Horner-Wadsworth-Emmons Reaction | Efficient C=C bond formation, well-established chemical transformation. beilstein-journals.org |
Enantiomeric Enrichment using Lipases:
Should a chiral variant of this compound or its precursors be desired, enzymatic kinetic resolution (EKR) presents an effective method for separating enantiomers. Lipases are a class of enzymes widely used for this purpose due to their stereoselectivity in catalyzing hydrolysis or transesterification reactions. nih.gov
In a typical EKR, a racemic mixture of an ester is exposed to a lipase. The enzyme will selectively catalyze the reaction of one enantiomer at a much faster rate than the other. For instance, in an enantioselective hydrolysis, one ester enantiomer is converted to its corresponding carboxylic acid, allowing for the separation of the unreacted, enantiomerically enriched ester. mdpi.com Lipases such as Candida antarctica Lipase B (CAL-B) are well-documented for their high selectivity and activity in such resolutions. researchgate.netresearchgate.net This method could be applied to resolve a racemic precursor, leading to an enantiomerically pure final product.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. The synthesis of this compound can be made significantly more sustainable by incorporating these principles.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. The Horner-Wadsworth-Emmons (HWE) reaction, a key method for synthesizing α,β-unsaturated esters, has been successfully adapted to solvent-free conditions. rsc.orgrsc.org
In these protocols, liquid aldehydes and phosphonate reagents are mixed with a solid base, such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH·H₂O), often with catalytic amounts of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgoup.com The reaction can proceed by simple mixing or mechanical grinding, completely obviating the need for a solvent. tandfonline.com These methods not only reduce waste but can also lead to increased reaction rates due to the high concentration of reactants. rsc.org Research has demonstrated excellent yields and high E-selectivity for the desired unsaturated ester product under these conditions. rsc.orgoup.com
The sustainability of a chemical process can be greatly enhanced by using starting materials derived from renewable resources instead of petrochemicals. The synthesis of this compound traditionally relies on 2-pentanone and triethyl phosphonoacetate.
2-Pentanone: While typically derived from petroleum, ketones like 2-butanone (a close analogue) can be produced through the microbial fermentation of glucose, opening a potential bio-based route for 2-pentanone production. mdpi.com
Triethyl phosphonoacetate: This reagent is synthesized via the Michaelis-Arbuzov reaction from triethyl phosphite and ethyl chloroacetate. google.comwikipedia.org Efforts to improve the sustainability of this process focus on developing greener routes to the precursors, such as producing ethanol (for both reagents) from biomass fermentation.
By combining biocatalytic methods for precursor synthesis with reactants derived from renewable feedstocks, a more sustainable manufacturing process for this compound can be achieved.
Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final desired product. tandfonline.com Reactions with high atom economy generate minimal waste. The choice of olefination strategy significantly impacts the atom economy of this compound synthesis.
The classic Wittig reaction, while effective, suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide (Ph₃PO) as a byproduct. rsc.orgresearchgate.net The high molecular weight of this byproduct means a large portion of the reactant mass is converted into waste.
The Horner-Wadsworth-Emmons (HWE) reaction offers a significant improvement. wikipedia.orgalfa-chemistry.com It uses a phosphonate reagent, generating a smaller, water-soluble phosphate byproduct that is easily removed during workup, thus simplifying purification and reducing organic waste. alfa-chemistry.com
A comparison of the atom economy for the two methods is presented below.
| Reaction | Reagents | Desired Product | Byproducts | Theoretical Atom Economy* | Key Advantages/Disadvantages |
| Wittig | 2-Pentanone + Ethyl (triphenylphosphoranylidene)acetate | This compound | Triphenylphosphine oxide | ~36% | Disadvantage: Very low atom economy; difficult-to-remove byproduct. rsc.org |
| HWE | 2-Pentanone + Triethyl phosphonoacetate + Base (e.g., NaH) | This compound | Diethyl phosphate salt | ~65% | Advantage: Higher atom economy; water-soluble byproduct simplifies purification. alfa-chemistry.com |
*Theoretical atom economy calculated as (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100%. Base is included in calculation.
Flow Chemistry and Continuous Processing for Scalable Production of this compound
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. neuroquantology.comrsc.org
The synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction is particularly well-suited for adaptation to a flow process. rsc.orgrsc.org A typical setup would involve pumping separate streams of the reactants (2-pentanone and the deprotonated phosphonate) to a mixing point, after which the combined stream enters a heated reactor coil to ensure complete reaction.
Advanced flow setups can utilize packed-bed reactors containing a solid-supported base. rsc.org In this design, a solution of the aldehyde and phosphonate is passed through the column. The solid-supported base facilitates the reaction, and the phosphate byproduct remains bound to the solid support. This allows for the continuous collection of a pure product stream, eliminating the need for a separate purification step and making the process highly efficient for large-scale production. rsc.org
Advantages of Flow Chemistry for this compound Synthesis:
| Feature | Description | Benefit |
| Enhanced Safety | Small reaction volumes at any given time minimize risks associated with exothermic reactions or hazardous reagents. | Reduced risk of thermal runaway; safer handling of reactive intermediates. |
| Precise Control | Temperature, pressure, and residence time can be controlled with high precision. neuroquantology.com | Improved reaction consistency, higher yields, and better selectivity. |
| Rapid Optimization | Reaction conditions can be varied and assessed in real-time, accelerating the development of optimal protocols. | Faster process development and optimization cycles. |
| Scalability | Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). | Straightforward transition from laboratory-scale synthesis to industrial production. |
| Simplified Purification | Integration with packed-bed reactors or in-line separation modules can provide a continuous stream of pure product. rsc.org | Reduced downstream processing time and waste generation. |
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Methylhex 2 Enoate
Mechanistic Studies of Nucleophilic and Electrophilic Additions to the α,β-Unsaturated System
The reactivity of the α,β-unsaturated system in ethyl 3-methylhex-2-enoate is dominated by its susceptibility to nucleophilic attack, primarily through a conjugate addition mechanism. This process, also known as a Michael addition, involves the addition of a nucleophile to the β-carbon of the unsaturated ester. wikipedia.org The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.
The generally accepted mechanism for the conjugate addition begins with the attack of a nucleophile on the β-carbon. This leads to the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. Subsequent protonation of this enolate, typically at the α-carbon, yields the 1,4-adduct. Softer nucleophiles, such as enamines, and organocuprates (Gilman reagents), preferentially undergo this 1,4-addition over a direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.comyoutube.com
Organocuprates, for instance, are particularly effective for delivering alkyl groups to the β-position of α,β-unsaturated esters. The mechanism is thought to involve the formation of a copper-enolate intermediate, which upon workup, provides the corresponding saturated ester with a new carbon-carbon bond at the β-position. nih.gov
| Nucleophile Type | Predominant Addition Type | Product |
| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition | β-Alkylated Saturated Ester |
| Enolates (Michael Donors) | 1,4-Conjugate Addition | 1,5-Dicarbonyl Compound |
| Amines | 1,4-Conjugate Addition | β-Amino Ester |
| Thiols | 1,4-Conjugate Addition | β-Thioether Ester |
Electrophilic additions to the α,β-unsaturated system of this compound are less common due to the electron-deficient nature of the double bond. However, under certain conditions, such as reactions with strong electrophiles, addition can occur. For instance, the halogenation of α,β-unsaturated esters can proceed, often leading to a mixture of products depending on the reaction conditions.
Olefin Metathesis and Related Transformations Involving this compound
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and α,β-unsaturated esters like this compound can participate in these transformations. Cross-metathesis, in particular, allows for the coupling of two different olefin partners. organic-chemistry.org When this compound is reacted with another olefin in the presence of a suitable catalyst, such as a Grubbs-type ruthenium catalyst, a transalkylidenation reaction can occur. organic-chemistry.org
The catalytic cycle of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The reaction of the ruthenium carbene catalyst with the alkene substrate leads to this four-membered ring intermediate, which can then cleave in a productive manner to release a new alkene and a new ruthenium carbene. This new carbene can then react with the second olefin, propagating the catalytic cycle and leading to the cross-metathesis product. The efficiency and selectivity of the cross-metathesis of α,β-unsaturated esters can be influenced by the nature of the catalyst and the steric and electronic properties of the reacting olefins. organic-chemistry.orgnih.gov For instance, second-generation Grubbs catalysts have shown high activity for the cross-metathesis of electron-deficient olefins. researchgate.net
| Metathesis Type | Reactants | Product Type | Catalyst Example |
| Cross-Metathesis | This compound + Terminal Olefin | New α,β-Unsaturated Ester | Grubbs II Catalyst |
| Dimerization | This compound | Dimeric Unsaturated Diester | Grubbs II Catalyst |
Reductive Transformations of the Enone Moiety: Hydrogenation and Selective Reductions
The enone moiety of this compound offers two sites for reduction: the carbon-carbon double bond and the carbonyl group of the ester. Selective reduction of the C=C double bond to yield the corresponding saturated ester, ethyl 3-methylhexanoate, is a common transformation. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The mechanism involves the adsorption of both the unsaturated ester and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.
For more selective reductions that leave other functional groups intact, methods like the use of diimide (N2H2) have been employed. Diimide, generated in situ from reagents like hydrazine (B178648) and an oxidizing agent, reduces the double bond through a concerted, syn-addition of two hydrogen atoms across the double bond. wikipedia.org This method is particularly useful for substrates with sensitive functional groups that might be affected by catalytic hydrogenation.
Isomerization Pathways and Equilibrium Dynamics of this compound
This compound can exist as a mixture of (E) and (Z) isomers. The interconversion between these isomers can be facilitated by various means, including acid or base catalysis, or photochemical methods. Acid-catalyzed isomerization can proceed through the reversible addition of a proton to the carbonyl oxygen, which increases the single-bond character of the Cα-Cβ bond, allowing for rotation and subsequent deprotonation to yield a mixture of isomers.
Photochemical isomerization represents another important pathway. Upon absorption of light, the π-system of the α,β-unsaturated ester can be excited to a higher energy state where rotation around the Cα-Cβ bond is more facile. This process can lead to a photostationary state, a mixture of (E) and (Z) isomers whose ratio depends on the wavelength of light used and the molar absorptivities of the isomers at that wavelength. researchgate.net Recent studies have also explored the photoenolization of α,β-unsaturated esters, which can lead to contra-thermodynamic positional isomerization of the double bond. acs.org
Cycloaddition Reactions and Pericyclic Processes
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene would lead to the formation of a substituted cyclohexene (B86901) ring. The reaction is typically concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. The regioselectivity of the Diels-Alder reaction involving unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. researchgate.netdtu.dk
This compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reaction with a nitrile oxide, generated in situ, would yield a substituted isoxazoline. researchgate.netnih.govchem-station.commdpi.com This type of reaction is a powerful method for the construction of five-membered heterocyclic rings. The regiochemistry of the addition is controlled by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile.
| Cycloaddition Type | Reactant Partner | Product Type |
| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexene |
| 1,3-Dipolar | Nitrile Oxide | Substituted Isoxazoline |
| 1,3-Dipolar | Azide | Substituted Triazoline |
Metal-Catalyzed Coupling and Functionalization Reactions of this compound
The α,β-unsaturated system of this compound can participate in various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. In the Heck reaction, for instance, an aryl or vinyl halide can be coupled with the alkene moiety of the ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
Similarly, in the Suzuki-Miyaura coupling, an organoboron compound, such as a boronic acid or ester, can be coupled with a suitable derivative of this compound (e.g., a vinyl halide or triflate at the β-position) in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net The Sonogashira coupling allows for the introduction of an alkyne moiety at the β-position through reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgscispace.com These reactions provide powerful synthetic routes to more complex molecules starting from this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Heck Reaction | Aryl/Vinyl Halide | Pd Catalyst + Base | β-Aryl/Vinyl Substituted Ester |
| Suzuki-Miyaura | Organoboron Compound | Pd Catalyst + Base | β-Aryl/Vinyl Substituted Ester |
| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu Co-catalyst + Base | β-Alkynyl Substituted Ester |
Computational and Theoretical Chemistry Studies of Ethyl 3 Methylhex 2 Enoate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 3-methylhex-2-enoate, these calculations would provide insights into its electronic structure, which in turn dictates its reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates a delocalized π-electron system, influencing the molecule's frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The distribution and energies of these orbitals are key reactivity descriptors. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In α,β-unsaturated esters, the HOMO is typically delocalized over the C=C and C=O bonds, while the LUMO is also spread across this conjugated system, with significant coefficients on the β-carbon and the carbonyl carbon. This distribution makes these sites susceptible to nucleophilic attack. wikipedia.org
Other important reactivity descriptors that would be determined from quantum chemical calculations include:
Ionization Potential (IP): The energy required to remove an electron from the molecule, which can be approximated by the energy of the HOMO.
Electron Affinity (EA): The energy released when an electron is added to the molecule, which can be related to the energy of the LUMO.
Global Hardness (η) and Softness (S): These parameters describe the molecule's resistance to change in its electron distribution. A smaller HOMO-LUMO gap generally indicates lower hardness and higher reactivity. nih.gov
Electrophilicity Index (ω): This descriptor quantifies the electrophilic character of the molecule.
Table 1: Hypothetical Reactivity Descriptors for this compound Data presented here is illustrative and based on typical values for similar α,β-unsaturated esters.
| Descriptor | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -9.5 to -10.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.0 to 10.0 | Indicates chemical stability |
| Global Hardness (η) | 4.0 to 5.0 | Measure of resistance to charge transfer |
| Electrophilicity Index (ω) | 1.5 to 2.5 | Indicates the electrophilic nature of the molecule |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethyl and methylhexenyl groups in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable geometries of the molecule and the energy barriers for interconversion between them. The most significant conformational aspect of α,β-unsaturated esters is the rotation around the C-C single bond of the ester group, leading to s-cis and s-trans conformers. scribd.com Generally, the s-trans conformer is more stable due to reduced steric hindrance. researchgate.net
A potential energy surface (PES) map would provide a comprehensive view of the energy landscape as a function of key dihedral angles. For this compound, this would involve mapping the energy changes associated with the rotation around the C2-C3 bond and the C-O bond of the ester. The PES would reveal the global minimum energy conformation and the transition states connecting different local minima.
Table 2: Expected Relative Energies of Key Conformers of this compound Values are illustrative and represent typical energy differences observed in similar systems.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| s-trans | 0.0 (Global Minimum) | The most stable conformation with the carbonyl and the double bond pointing away from each other. |
| s-cis | 2.0 - 4.0 | A higher energy conformation where the carbonyl and the double bond are on the same side. |
| Gauche (ethyl group) | 0.5 - 1.5 | Rotation around the C-O bond of the ethyl ester introduces additional conformers. |
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. For this compound, DFT could be employed to elucidate the pathways of various reactions, such as Michael additions, cycloadditions, and reductions. These studies involve locating the transition states and intermediates along the reaction coordinate and calculating the activation energies.
For instance, in a Michael addition reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. DFT calculations would model the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent protonation steps. The calculated energy profile would reveal the rate-determining step and provide insights into the reaction's feasibility and selectivity. Studies on similar α,β-unsaturated systems have shown that DFT can accurately predict the regioselectivity and stereoselectivity of such reactions. researchgate.netresearchgate.net
Table 3: Illustrative DFT Calculated Activation Energies for a Hypothetical Michael Addition to this compound
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|
| Nucleophilic Attack at β-carbon | 15 - 25 | Formation of the enolate intermediate. Often the rate-determining step. |
| Protonation of Enolate | 5 - 10 | Formation of the final product. |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including the effects of solvent and intermolecular interactions. An MD simulation of this compound in a solvent, such as water or ethanol (B145695), would provide a dynamic picture of its solvation shell and how solvent molecules interact with the solute.
These simulations can reveal preferential solvation sites and the role of specific intermolecular interactions, such as hydrogen bonding between the solvent and the carbonyl oxygen of the ester. By analyzing the radial distribution functions, one can quantify the structuring of the solvent around the molecule. Furthermore, MD simulations can be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding reaction kinetics in solution. For example, simulations have been used to study the hydrolysis of esters in aqueous solutions, highlighting the role of the solvent in stabilizing transition states. researchgate.netacs.org
Table 4: Potential Insights from Molecular Dynamics Simulations of this compound in Solution
| Simulation Parameter/Analysis | Expected Outcome |
|---|---|
| Radial Distribution Function (g(r)) of water around carbonyl oxygen | A sharp peak at a short distance, indicating a well-defined first solvation shell and potential for hydrogen bonding. |
| Solvent Accessible Surface Area (SASA) | Quantification of the exposure of different parts of the molecule to the solvent. |
| Free Energy of Solvation | A negative value indicating favorable interaction with the solvent. |
Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl 3 Methylhex 2 Enoate in Complex Matrices
Chiral Chromatographic Techniques for Enantiomeric Excess Determination (e.g., GC-MS, LC-MS/MS)
The presence of a stereogenic center at the C3 position of ethyl 3-methylhex-2-enoate means it can exist as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is critical in fields such as flavor chemistry and asymmetric synthesis, where different enantiomers may exhibit distinct biological activities or sensory properties. Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of such compounds.
Gas chromatography-mass spectrometry (GC-MS) employing a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of volatile enantiomers like this compound. gcms.czchromatographyonline.comlibretexts.org Cyclodextrin-based CSPs are particularly effective for this purpose. gcms.czgcms.czbme.hu These cyclic oligosaccharides possess a chiral cavity, and their derivatives, such as permethylated or acetylated cyclodextrins, can offer a range of selectivities for different analytes. gcms.czbme.hu The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. chromatographyonline.com The optimization of GC parameters, including column temperature, carrier gas flow rate, and the specific cyclodextrin (B1172386) derivative, is crucial for achieving baseline separation of the enantiomers.
For less volatile derivatives or when higher resolution is required, chiral high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including esters. mdpi.commdpi.com The chiral recognition mechanism of these phases is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. csfarmacie.cz The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, significantly influences the retention and resolution of the enantiomers. mdpi.com
Table 1: Illustrative Chiral Chromatographic Parameters for Enantiomeric Excess Determination of this compound.
| Parameter | Chiral GC-MS | Chiral HPLC-MS/MS |
|---|---|---|
| Column | Cyclodextrin-based (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Polysaccharide-based (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Stationary Phase | Permethylated β-cyclodextrin | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase/Carrier Gas | Helium at a constant flow of 1 mL/min | Isocratic Hexane:Isopropanol (90:10, v/v) at 1 mL/min |
| Temperature Program | Initial 60°C for 2 min, ramp to 180°C at 5°C/min, hold for 5 min | Isothermal at 25°C |
| Injection Volume | 1 µL (split mode) | 10 µL |
| Detection | Mass Spectrometer (Scan mode or SIM) | Tandem Mass Spectrometer (MRM mode) |
Advanced Spectroscopic Methods for Structural Elucidation of Intermediates (e.g., 2D NMR, High-Resolution Mass Spectrometry)
The synthesis of this compound can involve several intermediates and potential side products. The unambiguous structural confirmation of these species is essential for optimizing reaction conditions and ensuring the desired product is obtained. Advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS) are indispensable for this purpose.
2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within a molecule. For instance, COSY spectra would reveal the coupling between protons on adjacent carbon atoms in a synthesis intermediate, while HSQC and HMBC spectra would establish the one-bond and multiple-bond correlations between protons and carbon atoms, respectively. This information is crucial for piecing together the molecular structure of previously uncharacterized intermediates.
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com This is particularly useful for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. docbrown.infonih.govdocbrown.info For this compound, characteristic fragmentation pathways would involve the loss of the ethoxy group, cleavage of the alkyl chain, and rearrangements of the double bond. By analyzing the high-resolution mass spectra of reaction intermediates, their elemental compositions can be confidently assigned, and their structures can be proposed based on the observed fragmentation patterns.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound.
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| CH3 (on C3) | ~2.1 | ~20 |
| CH2 (of ethyl group) | ~4.1 (q) | ~60 |
| =CH | ~5.7 (s) | ~115 |
| C=O | - | ~167 |
| =C(CH3) | - | ~160 |
Table 3: Plausible High-Resolution Mass Spectrometry Fragments of this compound.
| m/z (Nominal) | Plausible Formula | Origin of Fragment |
|---|---|---|
| 156 | C9H16O2 | Molecular Ion [M]+ |
| 111 | C7H11O | Loss of -OCH2CH3 |
| 83 | C5H7O | Cleavage at the C4-C5 bond |
| 43 | C2H3O | [CH3CO]+ fragment |
Hyphenated Techniques for Online Reaction Monitoring and Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.netthermofisher.com Hyphenated analytical techniques are central to PAT, enabling real-time, online monitoring of chemical reactions. rsc.org For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and online HPLC-MS can provide continuous data on the concentrations of reactants, intermediates, and the final product. americanpharmaceuticalreview.comnih.gov
For example, an in-situ FTIR probe inserted directly into the reaction vessel can monitor the disappearance of the characteristic vibrational bands of the starting materials and the appearance of the ester carbonyl band of the product. americanpharmaceuticalreview.com This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring batch-to-batch consistency. Similarly, online HPLC-MS can be used to automatically sample the reaction mixture at regular intervals, providing detailed information on the formation of intermediates and the enantiomeric excess of the product in real-time if a chiral column is employed. nih.gov This continuous stream of data enables a deeper understanding of the reaction kinetics and facilitates rapid process optimization. nih.govchemrxiv.org
Development of Novel Sensor Technologies for Selective Detection
The development of novel sensor technologies offers the potential for rapid, selective, and on-site detection of this compound without the need for extensive sample preparation. theiet.orgnih.gov These sensors can be broadly categorized into chemical sensors and biosensors.
Chemical sensors for the detection of volatile organic compounds (VOCs) like this compound often rely on changes in the physical or chemical properties of a sensing material upon exposure to the analyte. mdpi.comresearchgate.net For instance, sensors based on metal-oxide semiconductors or conductive polymers can exhibit a change in electrical resistance in the presence of the ester. researchgate.net The selectivity of these sensors can be enhanced by modifying the sensing material with specific functional groups that interact preferentially with the target analyte.
Biosensors utilize a biological recognition element, such as an enzyme or an antibody, coupled to a transducer to generate a signal. nih.govmdpi.commdpi.com For the detection of this compound, a biosensor could be developed using an esterase enzyme that specifically hydrolyzes this ester. The enzymatic reaction would produce a change in pH or release a product that can be detected by an electrochemical or optical transducer. mdpi.com The high specificity of enzymes can lead to highly selective biosensors for the target analyte, even in complex matrices. Research in this area is focused on improving the stability and reusability of the biological components and miniaturizing the sensor platforms for portable applications. nih.govacs.org
Biological and Environmental Transformations of Ethyl 3 Methylhex 2 Enoate
Biosynthesis Pathways of Enantiomers of Ethyl 3-Methylhex-2-enoate (if naturally occurring)
While the widespread natural occurrence of this compound is not extensively documented, the biosynthesis of structurally similar branched-chain volatile esters is well-established in various fruits and flowers, suggesting potential pathways for its formation in nature. nih.govebrary.netfrontiersin.org These compounds are significant contributors to the characteristic aroma and flavor profiles of many plants. nih.govfrontiersin.org
Enzymatic Mechanisms and Precursor Identification in Biotic Systems
The biosynthesis of branched-chain esters in plants primarily originates from the metabolism of branched-chain amino acids such as leucine, isoleucine, and valine. nih.govfrontiersin.org The initial steps involve the catabolism of these amino acids to their corresponding branched-chain acyl-CoA thioesters. This process is mediated by a series of enzymes including branched-chain amino acid transaminases and branched-chain α-keto acid dehydrogenase complexes.
Subsequent esterification of the acyl-CoA with an alcohol, in this case ethanol (B145695), is catalyzed by alcohol acyltransferases (AATs). These enzymes are pivotal in the final step of volatile ester formation in fruits. frontiersin.org The availability of both the branched-chain acyl-CoA precursor and ethanol within the plant tissue is a determining factor for the synthesis of the final ester product. Evidence suggests that ripening fruits actively engage in the synthesis of branched-chain amino acids and α-ketoacids, providing a continuous supply of precursors for ester production. acs.org
Table 1: Key Enzymes and Precursors in the Putative Biosynthesis of this compound
| Enzyme/Precursor | Role in Biosynthesis |
| Branched-Chain Amino Acid Transaminase | Converts branched-chain amino acids to α-keto acids. |
| Branched-Chain α-Keto Acid Dehydrogenase | Converts α-keto acids to branched-chain acyl-CoAs. |
| Alcohol Acyltransferase (AAT) | Catalyzes the esterification of an acyl-CoA with an alcohol. |
| Isoleucine | Potential amino acid precursor for the 3-methylhexanoyl moiety. |
| Ethanol | Alcohol substrate for the esterification reaction. |
Genetic and Metabolic Engineering Approaches for Pathway Elucidation and Modulation
While specific metabolic engineering efforts for this compound production are not widely reported, extensive research into the production of other fatty acid-derived biofuels and chemicals in microorganisms like Saccharomyces cerevisiae provides a strong foundation for such endeavors. nih.govnih.gov The principles of metabolic engineering can be applied to elucidate and modulate the biosynthetic pathways for branched-chain esters.
Key strategies involve the overexpression of genes encoding rate-limiting enzymes, such as acetyl-CoA carboxylase and fatty acid synthases, to increase the pool of acyl-CoA precursors. nih.gov Furthermore, the introduction and optimization of heterologous genes, for instance, expressing alcohol acyltransferases with desired substrate specificities, can direct the metabolic flux towards the synthesis of a target ester. researchgate.netexlibrisgroup.com For example, the expression of AAT genes from fruit species in yeast has successfully led to the production of various volatile esters. researchgate.net Engineering the redox balance and cofactor availability within the cell is another critical aspect to enhance the efficiency of the biosynthetic pathway. nih.gov
Biotransformation and Biodegradation Mechanisms
The fate of this compound in the environment is largely dictated by microbial degradation. As a volatile organic compound (VOC), its persistence is influenced by both biotic and abiotic factors. usgs.govresearchgate.net
Microbial Degradation Pathways and Enzymatic Activities in Diverse Environments
The biodegradation of esters typically begins with hydrolysis, catalyzed by esterases, to yield the corresponding carboxylic acid and alcohol. In the case of this compound, this would result in 3-methylhex-2-enoic acid and ethanol. Subsequently, the degradation of the α,β-unsaturated carboxylic acid is a key step.
Microorganisms in soil and aquatic environments possess a diverse array of enzymes capable of metabolizing unsaturated organic compounds. researchgate.netnih.gov The degradation of α,β-unsaturated compounds can proceed via the reduction of the carbon-carbon double bond, a reaction catalyzed by ene-reductases. nih.govnih.gov This would convert 3-methylhex-2-enoic acid to 3-methylhexanoic acid. Following this, the saturated branched-chain fatty acid can be further degraded through β-oxidation, a metabolic process that sequentially shortens the carbon chain to produce acetyl-CoA, which then enters central metabolic pathways. researchgate.net
Table 2: Potential Enzymatic Activities in the Biodegradation of this compound
| Enzyme | Role in Biodegradation |
| Esterase | Hydrolyzes the ester bond to form 3-methylhex-2-enoic acid and ethanol. |
| Ene-reductase | Reduces the carbon-carbon double bond of the unsaturated carboxylic acid. |
| Acyl-CoA Synthetase | Activates the resulting saturated fatty acid to its CoA ester. |
| β-oxidation enzymes | Degrade the fatty acyl-CoA to acetyl-CoA. |
Environmental Fate and Persistence Studies in Soil, Water, and Air
The environmental persistence of organic pollutants is determined by a combination of their chemical properties and environmental conditions. researchgate.netoup.com As a volatile organic ester, this compound is susceptible to various removal processes in the environment. In the atmosphere, it can be degraded by photochemical reactions. In soil and water, biodegradation by microorganisms is expected to be the primary removal mechanism. usgs.govresearchgate.net
Chemoenzymatic Synthetic Strategies Involving this compound
The unique chemical structure of this compound, featuring an α,β-unsaturated system, makes it a valuable substrate in chemoenzymatic synthesis for the production of chiral molecules.
Enzymes such as lipases and ene-reductases are widely used in these synthetic strategies due to their high stereoselectivity. researchgate.netmdpi.comacsgcipr.org Lipases can be employed for the kinetic resolution of racemic mixtures of related alcohols or for the enantioselective synthesis of esters. nih.govresearchgate.net
Ene-reductases are particularly useful for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated esters. nih.govnih.govacsgcipr.org This reaction can generate up to two new stereocenters with high enantiomeric excess, providing access to valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net The choice of the specific ene-reductase and the reaction conditions can control the stereochemical outcome of the reduction, allowing for the selective synthesis of different stereoisomers. nih.gov
Table 3: Enzymes in Chemoenzymatic Synthesis Involving α,β-Unsaturated Esters
| Enzyme | Application in Synthesis |
| Lipase | Kinetic resolution of racemic alcohols or enantioselective esterification. nih.govresearchgate.net |
| Ene-reductase | Asymmetric reduction of the C=C double bond to produce chiral saturated esters. nih.govnih.govacsgcipr.org |
Future Research Directions and Emerging Paradigms in Ethyl 3 Methylhex 2 Enoate Research
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The convergence of artificial intelligence (AI) and chemistry is set to redefine the synthesis of ethyl 3-methylhex-2-enoate. Machine learning (ML) models are increasingly being developed to predict the outcomes of organic reactions, including the yields and selectivity of esterification processes. medium.comeurekalert.org By training on vast datasets of known reactions, these models can identify complex patterns and relationships between reactants, catalysts, solvents, and reaction conditions that are not immediately obvious to human chemists. nih.govnih.gov
For the synthesis of this compound, which can be prepared through methods like the Wittig or Horner-Wadsworth-Emmons reaction, AI can play a crucial role in several areas:
Reaction Outcome Prediction: ML algorithms can predict the most likely product of a reaction, helping to minimize the formation of unwanted byproducts. nih.govmit.edu In the context of this compound, this could mean more accurately predicting the E/Z isomer ratio, a critical factor for its sensory properties.
Condition Optimization: Neural networks can be trained to suggest the optimal temperature, pressure, catalyst, and solvent for a given reaction to maximize yield and selectivity. nih.govacs.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. duke.edu An adaptive learning algorithm, for instance, could iteratively suggest improved experimental protocols based on a small number of initial data points. duke.edu
Predicting Sensory Properties: AI is also being used to predict the odor profile of a molecule based on its structure. monell.orgreading.ac.uk This could be used to screen virtual libraries of related compounds to identify novel flavor and fragrance molecules with desirable sensory characteristics, potentially leading to the discovery of new esters with properties similar or superior to this compound.
The following table illustrates how machine learning could be applied to optimize the synthesis of this compound:
| Parameter | Traditional Approach | AI/ML-Driven Approach |
| Catalyst Selection | Based on chemical intuition and literature precedent. | Data-driven suggestions from models trained on large reaction databases. |
| Solvent Choice | Often relies on standard "green" or effective solvents. | Predictions based on solubility, reactivity, and environmental impact models. |
| Temperature Control | Incremental adjustments based on experimental outcomes. | Precise temperature profiles suggested by optimization algorithms to maximize yield. acs.org |
| Reactant Ratios | Typically involves using an excess of one reactant to drive equilibrium. | Optimized ratios predicted by ML to minimize waste and cost. |
Exploration of Sustainable and Circular Economy Approaches in Compound Synthesis
The principles of green chemistry and the circular economy are increasingly influencing the synthesis of fine chemicals like this compound. nih.gov The goal is to design processes that are not only efficient but also environmentally benign, utilizing renewable resources and minimizing waste.
Future research in this area will likely focus on:
Renewable Feedstocks: Exploring pathways to synthesize this compound and its precursors from biomass-derived starting materials. This aligns with the broader trend of moving away from petrochemical feedstocks. nih.gov
Greener Solvents and Catalysts: The development and implementation of eco-friendly solvents, such as deep eutectic systems, and reusable solid acid catalysts can significantly reduce the environmental footprint of ester synthesis. mdpi.comresearchgate.net Recent research has also focused on developing catalysts that can utilize molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Cross-Dehydrogenative Coupling (CDC) reactions are an example of a sustainable chemical synthesis strategy that enhances atom economy. labmanager.com
Waste Valorization: Investigating methods to convert byproducts from the synthesis of this compound into valuable chemicals, thereby creating a more circular process.
Bio-Inspired Catalysis and Biomimetic Transformations
Nature provides a rich source of inspiration for the development of highly selective and efficient catalytic systems. Bio-inspired catalysis and biomimetic transformations seek to emulate the principles of enzymatic reactions to achieve remarkable control over chemical processes. acs.org
For the synthesis of this compound, this could involve:
Biocatalysis: The use of isolated enzymes, such as lipases and esterases, or whole-cell biocatalysts to perform the esterification or transesterification steps under mild conditions. nih.govnih.gov This approach can lead to high enantioselectivity and reduce the need for harsh reagents and conditions. sioc-journal.cnresearchgate.netresearchgate.net
Enzymatic Carbon-Carbon Bond Formation: Exploring enzymes that can catalyze the key C-C bond-forming steps in the synthesis of the carbon backbone of this compound. mdpi.comnih.govacs.org This could offer a more sustainable alternative to traditional organometallic reagents.
Metabolic Engineering: Genetically engineering microorganisms to produce this compound or its precursors directly from simple sugars. nih.gov This approach has the potential for highly sustainable and scalable production of flavor and fragrance compounds.
The following table outlines the potential advantages of biocatalytic approaches for the synthesis of flavor esters:
| Catalyst Type | Operating Conditions | Selectivity | Sustainability |
| Traditional Chemical Catalysts | Often high temperature and pressure | Can be low, leading to byproducts | May involve toxic metals and solvents |
| Biocatalysts (Enzymes) | Mild (near ambient) temperature and pressure | High chemo-, regio-, and stereoselectivity | Renewable, biodegradable, and non-toxic |
Development of Advanced In Situ Spectroscopic and Microscopic Probes for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the rational design and optimization of synthetic processes. irma-international.org Advanced in-situ spectroscopic and microscopic techniques allow chemists to observe reactions as they happen, providing invaluable information about transient intermediates and reaction pathways. youtube.com
Future research in this area will likely involve:
In Situ Spectroscopy: Utilizing techniques such as NMR, IR, and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. researchgate.netmdpi.com This can help to elucidate the mechanism of key steps in the synthesis of this compound and identify potential bottlenecks or side reactions.
Microreactor Technology: The use of microreactors allows for precise control over reaction conditions and rapid mixing, making them ideal platforms for studying fast reactions. nih.govmdpi.commdpi.combeilstein-institut.de The high surface-to-volume ratio in microreactors can also enhance reaction rates and yields. researchgate.net
Computational Chemistry: Combining experimental data from in-situ probes with quantum mechanical calculations to build detailed models of the reaction mechanism. This synergistic approach can provide a comprehensive understanding of the factors that control the reactivity and selectivity of the synthesis.
By embracing these future research directions, the scientific community can unlock more efficient, sustainable, and precise methods for the synthesis of this compound and other important fine chemicals, paving the way for the next generation of flavors, fragrances, and advanced materials.
Q & A
Basic Research Questions
Q. How can ethyl 3-methylhex-2-enoate be synthesized and characterized using spectroscopic methods?
- Methodology : A common approach involves esterification of 3-methylhex-2-enoic acid with ethanol under acid catalysis. After purification via fractional distillation, characterization should include -NMR and -NMR to confirm the ester group and double bond geometry. IR spectroscopy can validate the carbonyl stretch (~1740 cm) and conjugated enol ether absorption. Gas chromatography (GC) with a polar column ensures purity (>95%) .
Q. What are the best practices for analyzing the purity of this compound using chromatographic techniques?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm. Calibrate with a certified reference standard. For GC-MS, employ a DB-Wax column to separate isomers, ensuring temperature gradients optimize resolution. Report retention indices and mass fragmentation patterns to distinguish co-eluting impurities .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodology : Follow GHS guidelines: use nitrile gloves, safety goggles, and fume hoods. Store in airtight containers away from oxidizers. Waste disposal should comply with local regulations for organic esters. Refer to SDS data for acute toxicity profiles and spill management protocols .
Advanced Research Questions
Q. What strategies resolve contradictory data on stereochemical outcomes in reactions involving this compound?
- Methodology : Apply multi-technique validation: combine NOESY NMR to confirm stereochemistry with X-ray crystallography (using SHELX for refinement) to resolve conflicting assignments. Computational modeling (DFT) can predict stable conformers and compare with experimental data .
Q. How can graph set analysis elucidate hydrogen bonding patterns in this compound crystals?
- Methodology : After crystallizing the compound (e.g., via slow evaporation in ethyl lactate), use SHELXL for structure refinement. Classify hydrogen bonds using Etter’s graph set notation (e.g., ) to identify motifs like dimeric or chain interactions. Compare with similar α,β-unsaturated esters to contextualize findings .
Q. What experimental designs are optimal for studying kinetic vs. thermodynamic control in this compound reactions?
- Methodology : Conduct time-dependent experiments under varying temperatures and catalysts. Use -NMR to monitor intermediate formation. Quench reactions at intervals and analyze products via GC-MS. Compare Arrhenius plots (activation energy) and computational transition-state models to distinguish control mechanisms .
Q. How can statistical methods address variability in catalytic efficiency studies with this compound?
- Methodology : Apply ANOVA to assess significance across catalyst batches. Use multivariate regression to isolate factors (e.g., solvent polarity, temperature). Report confidence intervals (95%) for turnover numbers. For small datasets, non-parametric tests (e.g., Mann-Whitney U) mitigate normality assumptions .
Methodological Frameworks
Q. How should researchers integrate primary and secondary data in studies on this compound?
- Guidelines : Combine lab-generated kinetic data with literature DFT calculations. Critically evaluate secondary sources for reliability (e.g., peer-reviewed journals vs. unreviewed preprints). Use tools like ORTEP-3 for visualizing crystallographic data and ensuring consistency with published structures .
Q. What ethical considerations apply to publishing conflicting data on this compound?
- Guidelines : Disclose methodology limitations (e.g., instrument precision) and potential biases. Use platforms like the European Open Science Cloud for transparent data sharing. Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable replication .
Tables for Key Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
